molecular formula C13H20N2 B2471082 2-Azepan-1-ylmethyl-phenylamine CAS No. 19668-00-9

2-Azepan-1-ylmethyl-phenylamine

Cat. No.: B2471082
CAS No.: 19668-00-9
M. Wt: 204.317
InChI Key: WISUGAJNGKAUPQ-UHFFFAOYSA-N
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Description

2-Azepan-1-ylmethyl-phenylamine: is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . It is primarily used in proteomics research . The compound consists of an azepane ring attached to a phenylamine group, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

2-(azepan-1-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-13-8-4-3-7-12(13)11-15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-11,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISUGAJNGKAUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azepan-1-ylmethyl-phenylamine typically involves the reaction of azepane with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions: 2-Azepan-1-ylmethyl-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

2-Azepan-1-ylmethyl-phenylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Azepan-1-ylmethyl-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 2-Azepan-1-ylmethyl-phenylamine is unique due to its combination of the azepane ring and phenylamine group, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

2-Azepan-1-ylmethyl-phenylamine, also known as 2-(azepan-1-ylmethyl)aniline, is a chemical compound with the molecular formula C13H20N2 and a molecular weight of approximately 204.31 g/mol. It features an azepane ring—a seven-membered saturated heterocyclic structure containing one nitrogen atom—attached to a phenylamine group. This unique structure suggests potential biological activities that warrant further investigation.

The synthesis of this compound typically involves the reaction of azepane with benzylamine under controlled conditions to optimize yield and purity. Various synthetic methods can be employed, including catalytic reactions, which are essential for producing high-quality compounds suitable for biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. These interactions can alter cellular signaling pathways and metabolic processes, potentially leading to various pharmacological effects. The compound's structural features may enhance its affinity for certain molecular targets, influencing its therapeutic potential .

Table 1: Summary of Biological Activities

Activity TypePotential EffectsReferences
AntimicrobialPossible activity against bacteria
CytotoxicityEffects on cancer cell lines
Protein InteractionAlteration of enzyme activity

Case Studies and Research Findings

Recent research has explored the structure-activity relationships (SAR) of related compounds, providing insights into how modifications in chemical structure can influence biological activity. For instance, studies have shown that variations in substituents on the phenyl ring can significantly affect the potency and selectivity of similar compounds against specific targets .

Case Study: Antimicrobial Efficacy

In a comparative study involving hybrid molecules similar to this compound, certain derivatives demonstrated enhanced activity against Mycobacterium tuberculosis (Mtb), suggesting that structural modifications could lead to improved therapeutic agents for treating resistant bacterial infections . Although direct studies on this compound are sparse, these findings highlight the potential for its derivatives in medicinal chemistry.

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